2-(Ethoxycarbonyl)isonicotinic acid
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Overview
Description
2-(Ethoxycarbonyl)isonicotinic acid, or 2-EIC acid, is an organic compound with a molecular formula of C7H7NO4. It is a derivative of isonicotinic acid, a compound that is found in many plants and animals. 2-EIC acid has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Characterization
2-(Ethoxycarbonyl)isonicotinic acid and its derivatives have been extensively studied for their utility in chemical synthesis and characterization. These compounds have been synthesized through various methods, leading to the formation of structurally diverse compounds. For instance, Schiff base compounds derived from isonicotinic acid have been synthesized and characterized by elemental analysis, IR, 1HNMR spectra, and single crystal X-ray diffractions, showcasing their potential in forming complex molecular structures with specific configurations (Yang, 2007). Similarly, the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions demonstrates the acid's versatility in facilitating green chemistry approaches (Zolfigol et al., 2013).
Coordination Chemistry and Material Science
In coordination chemistry and material science, isonicotinic acid derivatives have been used to construct metal-organic frameworks (MOFs) and coordination polymers with specific magnetic, thermal, and spectral properties. The formation of 3D networks by H-bonding from novel trinuclear or 1D chain complexes of zinc(II) and cadmium(II) with isonicotinic acid analogues highlights the structural versatility and potential application of these compounds in designing new materials with desired properties (Bu et al., 2005). Additionally, the synthesis of a Co(II) compound and its application in photocatalytic activities and medical applications such as the treatment of trigeminal neuralgia demonstrates the multifunctional nature of isonicotinic acid derivatives (Wang & Li, 2022).
Photophysical Properties and Applications
The study of photophysical properties of isonicotinic acid derivatives, such as their luminescence properties, is crucial in the development of new luminescent materials. Research on the synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety shows the potential of these compounds in semiconductor materials and optoelectronic applications (Wang, Li, & Wang, 2021). Additionally, spectral characteristics studies of 2-hydroxynicotinic acid reveal its behavior in different solvents and its potential applications in studies of microsecond diffusion and dynamics of membranes (Dogra, 2005).
Future Directions
The future directions for research on 2-(Ethoxycarbonyl)isonicotinic acid could involve exploring its potential applications in various fields. For instance, isonicotinic acid derivatives have been studied for their anti-inflammatory properties , and the catalytic carboxylation of C–H bonds using CO2 is a sustainable and economic strategy to produce valuable carboxylic acids .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex
Biochemical Pathways
Isoniazid, a derivative of isonicotinic acid, is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This suggests that 2-(Ethoxycarbonyl)isonicotinic acid might also affect similar biochemical pathways.
Pharmacokinetics
Isoniazid, a derivative of isonicotinic acid, is known to have different pharmacokinetic profiles based on the acetylation status of the individual
Result of Action
It is used in proteomics research , suggesting that it may have effects on protein expression or function.
properties
IUPAC Name |
2-ethoxycarbonylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTHUWLNMZSRBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569101 |
Source
|
Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142074-49-5 |
Source
|
Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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